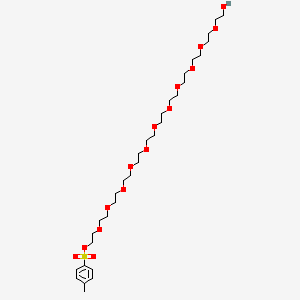

PEG13-Tos

Description

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H56O15S/c1-30-2-4-31(5-3-30)47(33,34)46-29-28-45-27-26-44-25-24-43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-32/h2-5,32H,6-29H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFHSAUILDFVJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H56O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of PEG13-Tos in Modern Bioconjugation: A Technical Guide

Introduction: Precision in Conjugation Chemistry

In the landscape of advanced drug development and biological research, the covalent modification of biomolecules—a process known as bioconjugation—stands as a cornerstone for enhancing therapeutic efficacy, improving diagnostic sensitivity, and unraveling complex biological processes. Among the arsenal of tools available to the modern scientist, Polyethylene Glycol (PEG) has emerged as an indispensable polymer for its ability to impart favorable physicochemical properties to proteins, peptides, and other biomolecules. This guide delves into the specific functions and applications of a tosyl-activated, discrete-length PEG linker, PEG13-Tos, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility in creating superior bioconjugates.

The process of PEGylation, or the covalent attachment of PEG chains, can dramatically improve the pharmacokinetic and pharmacodynamic profile of a therapeutic molecule. Key advantages include an extended circulatory half-life, enhanced stability against proteolytic degradation, improved aqueous solubility, and reduced immunogenicity.[1][2] The strategic choice of the PEG linker and its activating group is paramount to the success of the conjugation strategy. PEG13-Tos, with its defined chain length of 13 ethylene glycol units and a terminal tosyl group, offers a powerful combination of the beneficial properties of PEG with a highly efficient and selective conjugation chemistry.

Core Principles of PEG13-Tos Functionality

The efficacy of PEG13-Tos as a bioconjugation reagent is rooted in the distinct roles of its two primary components: the PEG13 spacer and the tosyl (Tos) activating group.

The PEG13 Spacer: More Than Just a Linker

The polyethylene glycol chain is not merely an inert spacer; it is a dynamic component that profoundly influences the properties of the resulting bioconjugate. The PEG13 chain, with its 13 repeating ethylene glycol units, is a hydrophilic polymer that confers several key advantages:

-

Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic drugs and proteins in aqueous environments, which is critical for formulation and in vivo delivery.[3] This property also helps to prevent aggregation, a common challenge with protein therapeutics.[4]

-

Reduced Immunogenicity: The PEG chain forms a hydrated "cloud" around the conjugated biomolecule, effectively masking immunogenic epitopes and reducing the likelihood of an adverse immune response.[3][5]

-

Improved Pharmacokinetics: By increasing the hydrodynamic radius of the molecule, PEGylation slows renal clearance, thereby extending the circulation half-life of the therapeutic.[6][7] This often translates to less frequent dosing for patients.

-

Steric Hindrance: The flexible PEG chain can provide a steric shield, protecting the biomolecule from enzymatic degradation.[7]

The Tosyl Group: A Highly Efficient Leaving Group

The tosyl (p-toluenesulfonyl) group is a key feature of PEG13-Tos, serving as an excellent leaving group in nucleophilic substitution reactions.[8] This reactivity is the foundation of its utility in bioconjugation. Alcohols, which are common functional groups in biomolecules, are poor leaving groups in substitution reactions. The conversion of a hydroxyl group to a tosylate ester transforms it into a highly efficient leaving group, facilitating reaction with a wide range of nucleophiles.

The primary targets for PEG13-Tos conjugation on proteins and peptides are the nucleophilic side chains of specific amino acids, namely:

-

Primary Amines: The ε-amino group of lysine residues and the α-amino group of the N-terminus.

-

Thiols: The sulfhydryl group of cysteine residues.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic group on the biomolecule attacks the carbon atom to which the tosylate is attached, displacing the tosylate and forming a stable covalent bond.[8]

Reaction Mechanism and Selectivity

The conjugation of PEG13-Tos to a biomolecule is a controlled process that can be directed to specific sites through careful manipulation of reaction conditions, primarily pH.

Caption: SN2 reaction mechanism of PEG13-Tos with a biomolecule.

The selectivity of the reaction is highly dependent on the pKa of the target nucleophiles and the pH of the reaction buffer.

-

Amine Reactivity (Lysine and N-terminus): The primary amine of a lysine residue is nucleophilic only in its unprotonated state. With a pKa of around 10.5, lysine residues are predominantly protonated and thus unreactive at neutral or acidic pH. The N-terminal α-amino group has a lower pKa (typically 7.6-8.0), meaning it is more readily deprotonated at slightly alkaline pH. This difference in pKa can be exploited to achieve a degree of site-selectivity.

-

N-terminal PEGylation: Performing the reaction at a slightly acidic to neutral pH (e.g., pH 6.5-7.5) favors modification of the N-terminus over lysine residues.[9]

-

Lysine PEGylation: At a higher pH (e.g., pH 8.0-9.0), both the N-terminus and lysine residues will be deprotonated and available for conjugation.

-

-

Thiol Reactivity (Cysteine): The sulfhydryl group of cysteine is a potent nucleophile, especially in its thiolate anion form (S-). With a pKa of approximately 8.5, cysteine residues react readily with tosyl-activated PEGs at neutral to slightly alkaline pH.

Experimental Protocols

The following protocols provide a general framework for the conjugation of PEG13-Tos to peptides and proteins. It is essential to optimize the reaction conditions for each specific biomolecule.

Protocol 1: Amine-Directed PEGylation of a Peptide

This protocol is designed for the conjugation of PEG13-Tos to primary amines (N-terminus and lysine residues) on a peptide.

Materials:

-

PEG13-Tos

-

Peptide of interest

-

Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Anhydrous, degassed solvent (e.g., DMF or DMSO)

-

Purification system (e.g., RP-HPLC or SEC)

Procedure:

-

Peptide Dissolution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

PEG13-Tos Dissolution: Immediately before use, prepare a stock solution of PEG13-Tos in the anhydrous solvent.

-

Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the dissolved PEG13-Tos to the peptide solution. The optimal stoichiometry should be determined empirically.

-

Incubation: Gently mix the reaction under an inert atmosphere (e.g., argon or nitrogen) and incubate at room temperature for 2 to 6 hours. Monitor the reaction progress by RP-HPLC or LC-MS.[8]

-

Quenching: Add the Quenching Solution to cap any unreacted PEG13-Tos. Incubate for 1 hour at room temperature.[8]

-

Purification: Purify the PEGylated peptide using RP-HPLC or SEC to remove unreacted peptide, excess PEG reagent, and byproducts.

-

Characterization: Confirm the identity and purity of the final conjugate using MALDI-TOF mass spectrometry and analytical HPLC.

Protocol 2: Thiol-Directed PEGylation of a Protein

This protocol is for the selective conjugation of PEG13-Tos to cysteine residues.

Materials:

-

PEG13-Tos

-

Protein with accessible cysteine residue(s)

-

Reaction Buffer: 0.1 M sodium phosphate, 5 mM EDTA, pH 7.0

-

Reducing agent (optional, e.g., TCEP)

-

Anhydrous, degassed solvent (e.g., DMF or DMSO)

-

Purification system (e.g., SEC or IEX chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer. If necessary, pre-treat the protein with a reducing agent to ensure the target cysteine(s) are in the reduced state. Remove the reducing agent prior to adding the PEG reagent.

-

PEG13-Tos Dissolution: Prepare a fresh stock solution of PEG13-Tos in the anhydrous solvent.

-

Conjugation Reaction: Add a 5 to 20-fold molar excess of PEG13-Tos to the protein solution.

-

Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.

-

Purification: Separate the PEGylated protein from unreacted components using an appropriate chromatography method (SEC is often suitable for removing excess PEG reagent).

-

Characterization: Analyze the conjugate by SDS-PAGE to observe the molecular weight shift, and use mass spectrometry to confirm the degree of PEGylation.

Caption: General experimental workflow for bioconjugation with PEG13-Tos.

Data Presentation and Characterization

The successful synthesis of a PEG13-Tos bioconjugate must be verified through rigorous analytical characterization.

Quantitative Data Summary

The impact of PEGylation is often dramatic and can be quantified. The following table provides a conceptual summary of expected improvements based on literature for PEGylated biotherapeutics.

| Parameter | Unmodified Biomolecule | PEGylated Biomolecule | Rationale for Improvement |

| In Vivo Half-Life | Short (minutes to hours) | Extended (hours to days) | Increased hydrodynamic size reduces renal clearance.[6] |

| Proteolytic Stability | Low | High | Steric hindrance from the PEG chain protects cleavage sites.[7] |

| Aqueous Solubility | Variable | High | The hydrophilic PEG chain enhances solubility.[3] |

| Immunogenicity | Potential for high immunogenicity | Reduced | The PEG chain masks antigenic epitopes.[5] |

| In Vitro Activity | 100% (baseline) | 50-90% | PEGylation can sometimes partially obstruct the active site. |

Note: The exact values are highly dependent on the specific biomolecule, the site of PEGylation, and the size of the PEG chain.

Analytical Techniques for Characterization

A multi-pronged analytical approach is necessary to confirm the identity, purity, and homogeneity of the PEGylated product.

-

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is a rapid method to qualitatively assess the extent of PEGylation. The conjugated protein will exhibit a significant increase in apparent molecular weight, resulting in a slower migration through the gel compared to the unmodified protein.

-

HPLC (High-Performance Liquid Chromatography):

-

Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. SEC is effective for separating the higher molecular weight PEGylated conjugate from the unreacted biomolecule and for detecting aggregation.

-

Reverse-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. It can be used to assess purity and, in some cases, to separate different positional isomers of the PEGylated product.

-

Ion-Exchange Chromatography (IEX): Separates based on charge. Since PEGylation of amine groups neutralizes a positive charge, IEX can be a powerful tool for separating unmodified, mono-PEGylated, and multi-PEGylated species.

-

-

Mass Spectrometry (MS):

-

MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): Provides the molecular weight of the intact conjugate, allowing for the confirmation of the number of attached PEG chains (degree of PEGylation).[10][11]

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Couples the separation power of HPLC with the detection capabilities of MS, providing detailed information on the purity and identity of the conjugate and its variants.

-

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low Conjugation Efficiency | Incorrect pH of the reaction buffer. | Verify and adjust the pH to optimize the nucleophilicity of the target group (pH 7.5-9.0 for amines, pH 7.0-8.0 for thiols).[12] |

| Hydrolysis of activated PEG. | Use freshly prepared PEG13-Tos solution. Store the reagent under anhydrous conditions.[12] | |

| Sterically hindered target sites. | Consider using a longer PEG linker or denaturing/refolding the protein to expose target residues. | |

| Formation of Multi-PEGylated Species | High molar excess of PEG reagent. | Reduce the molar ratio of PEG13-Tos to the biomolecule. |

| High pH for amine conjugation. | Lower the pH to favor N-terminal modification over lysine modification. | |

| Product Aggregation | Poor solubility of the conjugate. | Ensure adequate PEGylation. Screen different buffer conditions (e.g., salt concentration, pH).[13] |

Conclusion: A Strategic Tool for Advanced Bioconjugation

PEG13-Tos represents a highly valuable reagent for the precise modification of biomolecules. Its discrete chain length ensures homogeneity in the final product, a critical attribute for therapeutic applications. The tosyl activating group provides robust and efficient chemistry for conjugation to common nucleophilic residues on proteins and peptides. By understanding the interplay between the PEG spacer and the tosyl group, and by carefully controlling reaction conditions, researchers can leverage PEG13-Tos to significantly enhance the properties of their biomolecules, paving the way for the development of next-generation therapeutics and diagnostics. The principles and protocols outlined in this guide provide a solid foundation for the successful implementation of PEG13-Tos in a wide range of bioconjugation applications.

References

-

PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024). PMC. Retrieved from [Link]

- Roberts, M. J., Bentley, M. D., & Harris, J. M. (2002). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 54(4), 459–476.

- Webster, R., Didier, E., Harris, P., Siegel, N., Stadler, J., Tilbury, L., & Smith, D. (2007). PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs. Drug Metabolism and Disposition, 35(1), 9-16.

- Liu, T., & Thierry, B. (2012). A solution to the PEG dilemma: efficient bioconjugation of large gold nanoparticles for biodiagnostic applications using mixed layers. Langmuir, 28(44), 15634–15642.

- Schlapschy, M., & Skerra, A. (2015). Site-Specific PEGylation of Therapeutic Proteins. Methods in Molecular Biology, 1321, 281-301.

- Badosa, E., et al. (2020). Peptide Conjugates Derived from flg15, Pep13, and PIP1 That Are Active against Plant-Pathogenic Bacteria and Trigger Plant Defense Responses. Molecules, 25(21), 5098.

- Hampton, M. B., et al. (2015). Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins. FEBS Letters, 589(24 Pt B), 3936-3942.

-

Optimization of a PEGylation process. (n.d.). Lund University Publications. Retrieved from [Link]

-

Liu, T., & Thierry, B. (2012). A Solution to the PEG Dilemma: Efficient Bioconjugation of Large Gold Nanoparticles for Biodiagnostic Applications using Mixed Layers. ResearchGate. Retrieved from [Link]

-

Site-selective PEGylation strategies. (n.d.). ResearchGate. Retrieved from [Link]

-

Activated PEG derivatives for conjugation. (n.d.). ResearchGate. Retrieved from [Link]

- BenchChem. (2025).

-

The Ubiquitous Use of Polyethylene Glycol in Pharmaceutical Design and Development: Technological Aspects and Future Perspectives. (2023). MDPI. Retrieved from [Link]

-

Optimizing proteins through PEGylation – Video abstract. (2024). YouTube. Retrieved from [Link]

-

Trends in Characterization of PEGylated Proteins by Mass Spectrometry. (2014). Walsh Medical Media. Retrieved from [Link]

-

Site-Specific PEGylation of Therapeutic Proteins. (2015). MDPI. Retrieved from [Link]

-

Any suggestions on analyzing PEGylated proteins in MALDI-TOF? (2014). ResearchGate. Retrieved from [Link]

- BenchChem. (2025).

-

Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. (2023). ACS Publications. Retrieved from [Link]

-

From Synthesis to Characterization of Site-Selective PEGylated Proteins. (2019). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

-

PEGylation of Proteins as Tailored Chemistry for Optimized Bioconjugates. (n.d.). ResearchGate. Retrieved from [Link]

-

Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate. (2016). PMC. Retrieved from [Link]

-

The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. (2021). MDPI. Retrieved from [Link]

-

Tosylation of poly(ethylene glycol). (2014). Reddit. Retrieved from [Link]

-

Poly Ethylene Glycol (PEG)‐Based Hydrogels for Drug Delivery in Cancer Therapy: A Comprehensive Review. (2023). ResearchGate. Retrieved from [Link]

-

A review on impact of pegylation on biopharmaceuticals. (2022). ScienceScholar. Retrieved from [Link]

-

From Synthesis to Characterization of Site-Selective PEGylated Proteins. (2019). PMC. Retrieved from [Link]

-

Optimization of salt concentration in PEG-based crystallization solutions. (2010). PMC. Retrieved from [Link]

- BenchChem. (2025). common mistakes to avoid with m-PEG20-alcohol.

-

Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example. (2019). RSC Publishing. Retrieved from [Link]

-

Determining the molecular weight of PEG standards by MALDI-TOF MS. (n.d.). University of Warwick. Retrieved from [Link]

-

Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. (2019). DSpace@MIT. Retrieved from [Link]

-

Chemistry for peptide and protein PEGylation. (2002). ResearchGate. Retrieved from [Link]

-

Protein Identifications and characterization using MALDI-MS. (2012). YouTube. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. purepeg.com [purepeg.com]

- 5. researchgate.net [researchgate.net]

- 6. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creativepegworks.com [creativepegworks.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Optimization of salt concentration in PEG-based crystallization solutions - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Role of PEGylation in Advanced Bioconjugation

An In-depth Technical Guide to PEG13-Tos: Structure, Properties, and Applications

In the realm of drug development and biomaterial science, the modification of molecules to enhance their therapeutic properties is a cornerstone of innovation. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to proteins, peptides, or small molecules, stands out as a widely adopted strategy.[1] This process can significantly improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.[1][2][3]

While traditional PEGylation often involves polydisperse PEG mixtures, the use of discrete, single molecular weight PEG linkers (dPEGs) offers unparalleled precision and control over the final conjugate's structure and properties. This guide focuses on a specific and versatile dPEG reagent: PEG13-Tos . This molecule is a heterobifunctional linker featuring a thirteen-unit ethylene glycol chain, terminated at one end by a reactive tosyl (tosylate) group and at the other by a hydroxyl group.[4][5][6] The tosyl group's high reactivity towards nucleophiles makes PEG13-Tos an invaluable tool for researchers seeking to controllably introduce a hydrophilic spacer into their molecular constructs.

Core Characteristics of PEG13-Tos

Chemical Structure

PEG13-Tos, systematically named 35-hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl 4-methylbenzenesulfonate, possesses a well-defined chemical structure that dictates its functionality.[6] The molecule consists of three key components:

-

A discrete PEG chain with 13 ethylene glycol units, which imparts hydrophilicity and increases the hydrodynamic radius of the conjugated molecule.

-

A terminal tosyl group (p-toluenesulfonate) , which serves as an excellent leaving group in nucleophilic substitution reactions.[4][6]

-

A terminal hydroxyl group , which can be used for further chemical modification or as a non-reactive terminus.[4][6]

Physicochemical Properties

The defined structure of PEG13-Tos results in consistent and predictable physical and chemical properties, which are crucial for reproducible experimental outcomes.

| Property | Value | Reference(s) |

| Chemical Formula | C₃₁H₅₆O₁₅S | [6] |

| Molecular Weight | 700.83 g/mol | [6][7] |

| CAS Number | 1050500-41-8 | [4][6] |

| Appearance | To be determined (often a viscous oil or waxy solid) | |

| Solubility | Soluble in water, aqueous buffers, chloroform, methylene chloride, DMF, DMSO. Less soluble in alcohols and toluene. Insoluble in ether. | [8] |

| Storage Conditions | -20°C for long-term storage. | [4] |

Reaction Mechanism: The Power of the Tosyl Leaving Group

The primary utility of PEG13-Tos in bioconjugation stems from the reactivity of the tosyl group. Tosylate is a superior leaving group because its negative charge is delocalized and stabilized by the resonance of the sulfonate group and the aromatic ring. This facilitates nucleophilic substitution reactions (Sɴ2) with a wide range of nucleophiles, including amines, thiols, and alcohols, to form stable covalent bonds.[9][10]

The general mechanism involves the attack of a nucleophile (e.g., the primary amine of a lysine residue on a protein) on the carbon atom adjacent to the tosylate, displacing the tosylate group and forming a new carbon-nucleophile bond. This reaction is typically performed under basic conditions to deprotonate the nucleophile, thereby increasing its nucleophilicity.

Caption: Sɴ2 reaction of PEG13-Tos with a nucleophile.

Applications in Research and Drug Development

The heterobifunctional nature of PEG13-Tos makes it a versatile tool in several advanced applications:

-

PEGylation of Biologics: It can be used to attach a discrete PEG chain to proteins and peptides, potentially improving their stability and pharmacokinetic profiles.[2] The reaction can be targeted to specific nucleophilic residues like lysine or N-terminal amines.

-

Linker for Complex Molecules: PEG13-Tos is an ideal hydrophilic spacer in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where it connects the different functional moieties of the molecule while enhancing solubility.

-

Surface Modification: The tosyl group can react with nucleophiles present on the surface of nanoparticles, liposomes, or solid supports to create a hydrophilic PEG coating. This "stealth" layer can help reduce non-specific protein adsorption and prolong circulation times in vivo.[11]

-

Synthesis of Heterobifunctional PEGs: The terminal hydroxyl group of PEG13-Tos can be further functionalized, allowing for the creation of custom PEG linkers with different reactive groups at each end.[4][12]

Experimental Protocol: PEGylation of an Amine-Containing Molecule

This protocol provides a general methodology for the conjugation of PEG13-Tos to a model substrate containing a primary amine. Note: This is a representative protocol and must be optimized for the specific substrate and desired outcome.

Materials

-

PEG13-Tos

-

Amine-containing substrate (e.g., a peptide or small molecule)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Analytical tools: TLC, LC-MS, NMR

-

Purification system: Flash chromatography or Preparative HPLC

Step-by-Step Methodology

-

Preparation:

-

Dry the glassware thoroughly.

-

Dissolve the amine-containing substrate in the chosen anhydrous solvent under an inert atmosphere.

-

-

Reagent Addition:

-

Add the non-nucleophilic base to the reaction mixture (typically 2-3 equivalents relative to the substrate).

-

In a separate vial, dissolve PEG13-Tos (typically 1.1-1.5 equivalents) in the same anhydrous solvent.

-

Add the PEG13-Tos solution dropwise to the stirring substrate solution at room temperature.

-

-

Reaction:

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) to check for the consumption of the starting material and the formation of the desired product.

-

-

Work-up:

-

Once the reaction is complete, quench any remaining reactive species if necessary.

-

Remove the solvent under reduced pressure (rotary evaporation).

-

If using a basic catalyst like pyridine or TEA, perform an aqueous wash with dilute acid (e.g., 1 M HCl) to remove it, followed by washes with saturated sodium bicarbonate and brine.[13] Extract the product with an appropriate organic solvent.

-

-

Purification:

-

Purify the crude product using flash column chromatography or preparative HPLC to isolate the PEGylated conjugate from unreacted starting materials and byproducts.

-

Caption: General workflow for a PEGylation reaction using PEG13-Tos.

Analytical Characterization

Due to the lack of a strong UV chromophore in the PEG chain, specialized analytical techniques are often required for the characterization of PEG13-Tos and its conjugates.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure of the final product. The characteristic peaks of the PEG backbone (a broad singlet around 3.6 ppm in ¹H NMR) and the tosyl group (aromatic protons between 7-8 ppm) should be identifiable.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used to confirm the molecular weight of the PEGylated product.[14]

-

Chromatography: High-Performance Liquid Chromatography (HPLC) coupled with detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is effective for purity assessment.[15][16] Size-Exclusion Chromatography (SEC) can be used to analyze the increase in hydrodynamic volume after PEGylation.[17]

Conclusion: A Precision Tool for Modern Chemistry

PEG13-Tos emerges as a highly valuable reagent for researchers in drug development, materials science, and chemical biology. Its discrete chain length ensures batch-to-batch consistency and leads to final products with defined, homogeneous properties—a critical advantage over traditional polydisperse PEGs. The robust and well-understood chemistry of the tosyl group provides a reliable method for introducing a hydrophilic spacer, enhancing the properties of a wide array of molecules. As the demand for precisely engineered therapeutic and diagnostic agents grows, the strategic application of well-defined linkers like PEG13-Tos will undoubtedly continue to play a pivotal role in advancing molecular design.

References

-

Tebubio. PEG13-Tos - 250 MG. Available from: [Link]

-

Li, L., et al. (2021). The imprinted lncRNA Peg13 regulates sexual preference and the sex-specific brain transcriptome in mice. Proceedings of the National Academy of Sciences, 118(10). Available from: [Link]

-

Wang, Y., et al. (2022). PEG Gels Significantly Improve the Storage Stability of Nucleic Acid Preparations. Molecules, 27(24), 8847. Available from: [Link]

-

Li, L., et al. (2021). The imprinted lncRNA Peg13 regulates sexual preference and the sex-specific brain transcriptome in mice. PMC, 118(10). Available from: [Link]

-

Baumann, A., et al. (2014). Questioning the Use of PEGylation for Drug Delivery. Journal of Drug Delivery, 2014, 982730. Available from: [Link]

-

Lee, H. S., et al. (2003). Preparation and stability of poly(ethylene glycol) (PEG)ylated octreotide for application to microsphere delivery. Pharmaceutical Research, 20(12), 2029-2034. Available from: [Link]

-

Zhang, Y., et al. (2024). Revealing the role of Peg13: A promising therapeutic target for mitigating inflammation in sepsis. Heliyon, 10(10), e30898. Available from: [Link]

-

Chen, Y. H., et al. (2020). Preparation of Bioconjugates of Chimeric M13 Phage and Gold Nanorods. Methods in Molecular Biology, 2119, 237-246. Available from: [Link]

-

Hahn, L., et al. (2017). Silver Oxide Mediated Monotosylation of Poly(ethylene glycol) (PEG): Heterobifunctional PEG via Polymer Desymmetrization. Macromolecules, 50(23), 9134–9143. Available from: [Link]

-

Chromatography Online. Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. Available from: [Link]

-

Scigine. (2020). Protein DNA Bioconjugate Protocol. YouTube. Available from: [Link]

-

Beygo, J., et al. (2014). The PEG13-DMR and brain-specific enhancers dictate imprinted expression within the 8q24 intellectual disability risk locus. Epigenetics & Chromatin, 7(1), 8. Available from: [Link]

-

Chiesi Global Rare Diseases. (2025). Chemical Conjugation of PEG (Chapter 3). YouTube. Available from: [Link]

-

Baumann, A., et al. (2014). Questioning the Use of PEGylation for Drug Delivery. PMC, 2014, 982730. Available from: [Link]

-

Organic Chemistry Portal. An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. Available from: [Link]

-

Reddit. (2014). Tosylation of poly(ethylene glycol). r/chemistry. Available from: [Link]

-

Nakai, D., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 62(22), 10173-10183. Available from: [Link]

-

Chiesi Global Rare Diseases. (2025). What Is PEGylation and Why Is It Important? (Chapter 1). YouTube. Available from: [Link]

-

Drexel University. PEG-based degradable networks for drug delivery applications. Available from: [Link]

-

Lutz, J. F., et al. (2011). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Molecules, 16(12), 10453-10469. Available from: [Link]

-

ResearchGate. (2018). (PDF) Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Available from: [Link]

-

Gref, R., et al. (1995). The controlled intravenous delivery of drugs using PEG-coated sterically stabilized nanospheres. Advanced Drug Delivery Reviews, 16(2-3), 215-233. Available from: [Link]

-

Niemeyer, C. M. (Ed.). (2004). Bioconjugation Protocols. Humana Press. Available from: [Link]

Sources

- 1. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 2. precisepeg.com [precisepeg.com]

- 3. youtube.com [youtube.com]

- 4. PEG13-Tos, 1050500-41-8 | BroadPharm [broadpharm.com]

- 5. tebubio.com [tebubio.com]

- 6. medkoo.com [medkoo.com]

- 7. scbt.com [scbt.com]

- 8. creativepegworks.com [creativepegworks.com]

- 9. precisepeg.com [precisepeg.com]

- 10. mdpi.com [mdpi.com]

- 11. The controlled intravenous delivery of drugs using PEG-coated sterically stabilized nanospheres - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. reddit.com [reddit.com]

- 14. Preparation and stability of poly(ethylene glycol) (PEG)ylated octreotide for application to microsphere delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. lcms.cz [lcms.cz]

- 17. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Mechanism of Action for PEG13-Tos as a Linker

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the PEG13-Tos linker, detailing its mechanism of action, applications in bioconjugation, and practical considerations for its use in research and drug development.

Introduction: The Architecture of a Versatile Linker

In the landscape of bioconjugation, linkers are the crucial bridges that connect different molecular entities, enabling the creation of complex therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The PEG13-Tos linker has emerged as a valuable tool due to its unique combination of a polyethylene glycol (PEG) spacer and a reactive tosylate (Tos) group. This guide will dissect the components of this linker, elucidate its reaction mechanism, and provide actionable protocols for its application.

The Polyethylene Glycol (PEG) Backbone: More Than Just a Spacer

The PEG component of the linker consists of 13 repeating ethylene oxide units. This chain length and composition bestow several advantageous properties upon the molecules it modifies.[1]

-

Hydrophilicity and Solubility: PEG is highly water-soluble, and its inclusion in a linker can significantly improve the solubility of hydrophobic drugs or proteins, which is crucial for formulation and in vivo delivery.[2][3]

-

Biocompatibility and Reduced Immunogenicity: PEG is known for its low toxicity and immunogenicity.[4] When conjugated to a therapeutic protein, the PEG chain can form a protective hydrophilic shield, masking immunogenic epitopes and reducing the likelihood of an immune response.[5][]

-

Improved Pharmacokinetics: The "stealth" property conferred by the PEG shield also reduces renal clearance and protects the conjugate from enzymatic degradation, leading to a longer circulation half-life and improved pharmacokinetic profile.[5][][7]

-

Flexibility and Steric Hindrance Reduction: The flexible nature of the PEG chain provides spatial separation between the conjugated molecules, minimizing steric hindrance and allowing each component to maintain its biological activity.[8][9]

The Tosylate (Tos) Group: A Highly Efficient Leaving Group

The terminal tosylate group is the reactive handle of the PEG13-Tos linker. A tosylate is the ester of p-toluenesulfonic acid and is an exceptionally good leaving group in nucleophilic substitution reactions.[10][11][12] This is due to the stability of the resulting tosylate anion, where the negative charge is delocalized through resonance across the sulfonyl group and the aromatic ring.[11][13] This high stability makes the carbon atom adjacent to the tosylate group highly susceptible to nucleophilic attack.

| Property | Description | Reference |

| Chemical Formula | C₁₆H₂₆O₇S (for the tosylated end of a PEG chain) | [] |

| Molecular Weight | Varies depending on the full PEG chain length | |

| Appearance | Typically a viscous liquid or waxy solid | [4] |

| Solubility | Soluble in water and many organic solvents | [4] |

| Reactivity | The tosylate group is highly reactive towards nucleophiles. | [10][15] |

The Core Mechanism: Nucleophilic Substitution

The primary mechanism of action for the PEG13-Tos linker in bioconjugation is a nucleophilic substitution reaction, most commonly proceeding via an SN2 pathway.[13]

The SN2 Reaction Pathway

In this reaction, a nucleophile from a biomolecule attacks the electrophilic carbon atom of the PEG linker that is bonded to the tosylate group. This results in the formation of a new covalent bond between the biomolecule and the PEG linker, with the simultaneous displacement of the stable tosylate anion.

Key Nucleophiles in Biomolecules:

-

Thiols (-SH): The sulfhydryl group of cysteine residues is a potent nucleophile, particularly at physiological pH.[16]

-

Amines (-NH₂): The primary amines of lysine residues and the N-terminus of proteins are also common targets for conjugation.

-

Hydroxyls (-OH): While less nucleophilic than thiols and amines, the hydroxyl groups of serine, threonine, and tyrosine can also react under specific conditions.

The reaction with a thiol group on a protein is depicted below:

Caption: General workflow for a bioconjugation experiment using PEG13-Tos.

Detailed Methodology

1. Reagent Preparation:

- Protein Solution: Prepare a solution of the protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL. The choice of buffer and pH will depend on the target nucleophile. [17] * Linker Solution: Dissolve the PEG13-Tos linker in a compatible organic solvent (e.g., DMSO, DMF) to create a stock solution.

2. Conjugation Reaction:

- Add the desired molar excess of the PEG13-Tos stock solution to the protein solution while gently vortexing.

- Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specified time (e.g., 1-24 hours). [17]The optimal time and temperature should be determined empirically.

3. Quenching the Reaction:

- To stop the reaction, add a quenching reagent that will react with any excess PEG13-Tos. For reactions targeting thiols, a small molecule thiol like dithiothreitol (DTT) or β-mercaptoethanol can be used.

4. Purification of the Conjugate:

- Remove unreacted linker and quenching reagent from the conjugated protein using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration. [8][18] 5. Characterization of the Conjugate:

- SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight compared to the unconjugated protein.

- Mass Spectrometry: Use techniques like MALDI-TOF or ESI-MS to determine the exact mass of the conjugate and confirm the degree of PEGylation. [19][20][21] * HPLC: Reversed-phase or ion-exchange HPLC can be used to assess the purity of the conjugate and separate different PEGylated species. [19][22]

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low Conjugation Efficiency | - Incorrect pH- Insufficient molar excess of linker- Short reaction time | - Optimize buffer pH for the target nucleophile- Increase the molar ratio of linker to protein- Extend the incubation time |

| Protein Aggregation/Precipitation | - High concentration of organic solvent- Protein instability at reaction pH/temp | - Minimize the volume of organic solvent added- Screen different buffers and temperatures- Consider adding stabilizing excipients |

| Non-specific Labeling | - Reaction conditions not selective enough | - Adjust the pH to favor the desired nucleophile- Reduce the reaction time or temperature |

Conclusion

The PEG13-Tos linker is a powerful and versatile tool for bioconjugation, offering a unique combination of properties that are highly beneficial for the development of advanced therapeutics. Its straightforward and controllable mechanism of action, coupled with the advantageous properties of the PEG backbone, makes it an attractive choice for researchers and drug developers. By understanding the principles outlined in this guide and carefully optimizing experimental conditions, scientists can effectively harness the potential of the PEG13-Tos linker to create novel and impactful biomolecular conjugates.

References

-

Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]

-

Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

-

ACS Publications. (2021, October 21). Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. [Link]

-

National Institutes of Health. (2017, June 29). From Synthesis to Characterization of Site-Selective PEGylated Proteins. [Link]

-

MDPI. (2023, July 28). The Ubiquitous Use of Polyethylene Glycol in Pharmaceutical Design and Development: Technological Aspects and Future Perspectives. [Link]

-

ACS Publications. (2014, April 1). PEG–Peptide Conjugates. [Link]

-

National Institutes of Health. (2021, October 28). Current strategies for the design of PROTAC linkers: a critical review. [Link]

-

Chemistry LibreTexts. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group. [Link]

-

Walsh Medical Media. (2014, July 3). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. [Link]

-

Bioclone. Protocol Tosyl Activated Magnetic Beads. [Link]

-

University of Calgary. Ch8 : Tosylates. [Link]

-

ResearchGate. (2018, November 22). (PDF) Protein PEGylation for the design of biobetters: from reaction to purification processes. [Link]

-

SINOPEG. (2024, March 20). Physical And Chemical Properties Of Polyethylene Glycol. [Link]

-

Creative Biolabs. What are PEG Linkers?. [Link]

-

ResearchGate. (2025, August 8). Surface Physicochemical Properties of Polyethylene Glycol-Containing Polymer Nano Systems | Request PDF. [Link]

-

National Institutes of Health. (2021, June 20). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. [Link]

-

ScienceDirect. (2018, November 8). Protein PEGylation for the design of biobetters: from reaction to purification processes. [Link]

-

Royal Society of Chemistry. (2016, December 8). Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS. [Link]

-

Proprep. (2024, March 2). How does a tosylate group function as a leaving group in nucleophilic substitution reactions?. [Link]

-

National Institutes of Health. (2021, September 17). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. [Link]

-

PubMed. (2014, October 1). Effect of polyethylene glycol (PEG) chain organization on the physicochemical properties of poly(D, L-lactide) (PLA) based nanoparticles. [Link]

-

YouTube. (2020, June 22). The Tosylate Leaving Group. [Link]

-

YouTube. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications. [Link]

-

ADC Review. (2018, June 29). PEGs and Antibody-drug Conjugates a Versatile Approach. [Link]

-

ACS Publications. (2001, May 1). Nucleophilic Substitution Reactions of Pyranose Polytosylates. [Link]

-

National Institutes of Health. (2006, July 11). Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study. [Link]

-

National Institutes of Health. (2016, May 1). Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. [Link]

-

IDOSI Publications. Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. [Link]

-

AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. [Link]

-

ResearchGate. Overview of bioconjugation techniques and ligand structures. Attachment.... [Link]

-

Royal Society of Chemistry. (2019, June 19). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. [Link]

-

ScienceDirect. (2021, September 10). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. [Link]

Sources

- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. precisepeg.com [precisepeg.com]

- 4. Physical And Chemical Properties Of Polyethylene Glycol [sinopeg.com]

- 5. biochempeg.com [biochempeg.com]

- 7. mdpi.com [mdpi.com]

- 8. precisepeg.com [precisepeg.com]

- 9. chempep.com [chempep.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. proprep.com [proprep.com]

- 13. benchchem.com [benchchem.com]

- 15. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. bioclone.net [bioclone.net]

- 18. scielo.br [scielo.br]

- 19. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. walshmedicalmedia.com [walshmedicalmedia.com]

- 21. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 22. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Applications of PEG13-Tos in PROTAC Development

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-based inhibition to event-driven pharmacology that harnesses the cell's own ubiquitin-proteasome system (UPS) for targeted protein degradation.[1][2][3] The design of these heterobifunctional molecules, which consist of a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker, is a multi-parameter optimization challenge.[4] The linker is a critical determinant of PROTAC efficacy, profoundly influencing ternary complex formation, physicochemical properties, and pharmacokinetics.[5][] This guide provides an in-depth technical analysis of a specific and highly versatile linker building block: PEG13-Tos . We will explore the foundational principles of PROTAC technology, the strategic importance of polyethylene glycol (PEG) linkers, and the unique chemical advantages conferred by the tosyl (Tos) group. This document serves as a resource for researchers, chemists, and drug development professionals, offering detailed protocols, data interpretation frameworks, and field-proven insights to accelerate the design and synthesis of potent and effective protein degraders.

Chapter 1: The PROTAC Revolution in Targeted Protein Degradation

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are bifunctional molecules that act as molecular matchmakers.[7][8] They do not inhibit the target protein's function directly but instead tag it for destruction by the cell's natural protein disposal machinery.[3][9] The process unfolds in a catalytic cycle:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a key ternary complex (POI-PROTAC-E3 ligase).[5]

-

Ubiquitination: This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme (recruited by the E3 ligase) to lysine residues on the surface of the POI.

-

Proteasomal Degradation: The poly-ubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

-

Recycling: The PROTAC molecule is then released and can engage another POI and E3 ligase, continuing the degradation cycle.[1]

This event-driven, catalytic mechanism allows PROTACs to be effective at very low, sub-stoichiometric concentrations, a significant advantage over traditional inhibitors.[1] It also provides a powerful strategy to address the "undruggable" proteome, targeting proteins that lack active sites, such as scaffolding proteins and transcription factors.[7]

Diagram: The PROTAC Catalytic Cycle

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Chapter 2: The Linker: A Critical Modulator of PROTAC Activity

Historically viewed as a simple spacer, the linker is now recognized as a pivotal component that dictates the biological activity of a PROTAC.[5][] Its length, composition, rigidity, and attachment points all have profound effects on the ultimate degradation efficiency.

-

Ternary Complex Stability: The linker's primary role is to orient the POI and E3 ligase in a productive conformation for ubiquitin transfer. An optimal linker facilitates favorable protein-protein interactions, enhancing the stability of the ternary complex—a phenomenon known as positive cooperativity.

-

Physicochemical Properties: The linker significantly impacts the PROTAC's overall molecular weight, lipophilicity, and topological polar surface area (TPSA).[1] These properties, in turn, govern crucial drug-like attributes such as solubility, cell permeability, and metabolic stability.[10]

-

Pharmacokinetics (PK): By tuning the linker, researchers can modulate the absorption, distribution, metabolism, and excretion (ADME) profile of the PROTAC, which is essential for in vivo efficacy.

The empirical optimization of a linker often requires the synthesis of a library of compounds with systematic variations to identify the ideal configuration for a given POI-E3 ligase pair.[1][]

Chapter 3: PEG Linkers: Enhancing PROTAC Developability

Polyethylene glycol (PEG) chains are among the most common motifs incorporated into PROTAC linkers.[4][11] Their popularity stems from a set of highly desirable properties that address common challenges in PROTAC development.

-

Improved Solubility: PEG linkers are composed of repeating ethylene glycol units, which are inherently hydrophilic.[5] Incorporating a PEG chain can significantly increase the aqueous solubility of the often large and hydrophobic PROTAC molecule, improving its compatibility with physiological environments and formulation for in vitro and in vivo studies.[5][9][11]

-

Modularity and Tunability: The length of a PEG linker can be precisely and systematically varied.[11] This allows for the straightforward synthesis of PROTAC libraries to empirically determine the optimal distance required for efficient ternary complex formation.[1][12]

-

Biocompatibility: PEGs are well-known for their good biocompatibility and low immunogenicity, making them a favorable choice for therapeutic applications.[5]

-

Enhanced Permeability: While seemingly counterintuitive for a hydrophilic moiety, PEGylation can sometimes improve cell permeability by shielding the charge of the molecule and engaging with membrane transporters, thereby improving oral absorption and bioavailability.[11]

While highly advantageous, it is worth noting that PEG linkers can sometimes be susceptible to metabolic degradation in vivo, a factor that must be considered during lead optimization.[5]

Chapter 4: Deep Dive into PEG13-Tos: A Versatile Tool for PROTAC Synthesis

PEG13-Tos is a bifunctional, monodisperse PEG linker that has become a valuable building block for the modular synthesis of PROTACs. It consists of 13 ethylene glycol units, providing a defined spacer length, and is functionalized with a terminal hydroxyl (-OH) group and a tosyl (-OTs) group.

The Chemistry of the Tosyl Group

The tosyl group (p-toluenesulfonyl) is the key to the utility of PEG13-Tos. It is an exceptionally good leaving group because the negative charge of the resulting tosylate anion is delocalized and stabilized by resonance across the sulfonyl group.[13]

This chemical property transforms the otherwise unreactive terminal hydroxyl group of the PEG chain into a highly reactive tosylate ester. This ester is primed for nucleophilic substitution reactions (SN2) .[14][15] It can be readily displaced by a wide range of nucleophiles, most commonly the amine (-NH₂) or thiol (-SH) groups found on warhead or E3 ligase ligands.[13]

Why this is advantageous: The reaction is typically high-yielding, proceeds under mild conditions, and avoids the need for harsh coupling reagents that might compromise the integrity of complex warhead or E3 ligase ligands. The relative stability of the tosylate ester also provides a practical window for reaction setup and purification compared to more labile activated esters.[13]

Modular PROTAC Synthesis with PEG13-Tos

PEG13-Tos is designed for the sequential, modular assembly of PROTACs. The differential reactivity of its two termini (hydroxyl vs. tosyl) allows for a controlled, step-wise synthesis. A typical workflow involves reacting one end of the linker first, purifying the intermediate, and then reacting the second end.

The tosyl group's high reactivity makes it ideal for the final conjugation step where efficiency is paramount.

Caption: A modular PROTAC synthesis workflow using a tosyl-activated PEG linker.

Chapter 5: Experimental Protocols for PROTAC Development

Protocol: Synthesis of a PROTAC using a PEG13-Tos Linker

This protocol describes a general procedure for the final conjugation step in a PROTAC synthesis, where a POI ligand containing a nucleophilic handle (e.g., a primary amine) is coupled to an E3 ligase ligand pre-functionalized with a PEG13-Tos linker.

Self-Validation: The success of this synthesis is validated by analytical chemistry. LC-MS analysis should show the disappearance of starting materials and the appearance of a new peak with the expected mass-to-charge ratio (m/z) of the final PROTAC. Purity is assessed by HPLC, and structure is confirmed by NMR.

Methodology:

-

Reagent Preparation:

-

Dissolve the E3 Ligand-PEG13-Tos intermediate (1.0 eq) in anhydrous Dimethylformamide (DMF).

-

Dissolve the POI Warhead containing an amine (1.2 eq) in anhydrous DMF.

-

Prepare a solution of N,N-Diisopropylethylamine (DIPEA) (3.0 eq) in anhydrous DMF.

-

-

Reaction Setup:

-

To a clean, dry reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), add the solution of E3 Ligand-PEG13-Tos.

-

Add the solution of the POI Warhead.

-

Add the DIPEA solution dropwise while stirring. Causality Note: DIPEA acts as a non-nucleophilic base to scavenge the p-toluenesulfonic acid byproduct, driving the reaction to completion.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature (or gently heat to 40-50°C if needed).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours until the E3 Ligand-PEG13-Tos starting material is consumed.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and excess base.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC using LC-MS, HPLC, and ¹H/¹³C NMR spectroscopy.

-

Protocol: Biochemical Evaluation of Ternary Complex Formation

Fluorescence Polarization (FP) Assay: This assay is a powerful tool to measure the binding affinities and cooperativity within the ternary complex.[16][17]

Self-Validation: The assay includes controls for binary binding (PROTAC + POI, PROTAC + E3 ligase) to calculate cooperativity (α). A significant increase in affinity in the ternary context (α > 1) validates a productive complex.

Methodology:

-

Reagent Preparation:

-

Prepare a fluorescently-labeled tracer that binds to the E3 ligase (e.g., FAM-labeled HIF-1α peptide for VHL).[16]

-

Prepare purified recombinant E3 ligase complex (e.g., VCB) and POI.

-

Prepare a serial dilution of the newly synthesized PROTAC.

-

-

Assay Execution (Competition Format):

-

In a 384-well microplate, add a fixed concentration of E3 ligase, fluorescent tracer, and assay buffer.

-

Add the serially diluted PROTAC.

-

To measure ternary complex formation, add a fixed, saturating concentration of the POI to a parallel set of wells.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition:

-

Read the fluorescence polarization on a suitable plate reader.

-

-

Data Analysis:

-

Plot the FP signal against the PROTAC concentration and fit the data to a suitable binding model to determine the IC50, from which the binding affinity (Kd) can be derived.

-

Compare the Kd values in the absence and presence of the POI to calculate the cooperativity factor (α = Kd(binary) / Kd(ternary)).

-

Protocol: Cellular Evaluation of Protein Degradation

Western Blot Analysis: This is the gold-standard method to directly measure the reduction in intracellular protein levels following PROTAC treatment.

Self-Validation: The protocol's integrity is ensured by including critical controls:

-

Vehicle Control (e.g., DMSO): Establishes the baseline protein level.

-

Proteasome Inhibitor Control (e.g., MG132): Co-treatment with the PROTAC and a proteasome inhibitor should "rescue" the protein from degradation, confirming the degradation is proteasome-dependent.

-

Loading Control (e.g., GAPDH, β-actin): Ensures equal protein loading across all lanes.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a defined period (e.g., 18-24 hours). Include vehicle and control wells.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blot:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the POI, followed by a secondary antibody conjugated to HRP. Also probe for a loading control.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the corresponding loading control.

-

Plot the normalized protein level against the PROTAC concentration and fit to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

-

Chapter 6: Case Studies and Data Interpretation

To illustrate the importance of linker optimization, consider a hypothetical case study for a series of PROTACs targeting Kinase X, all using the same warhead and E3 ligase ligand but with different PEG linker lengths.

| PROTAC ID | Linker | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |

| PROTAC-A | PEG9-Tos derived | 150 | 75 | 5.2 |

| PROTAC-B | PEG13-Tos derived | 25 | >95 | 4.8 |

| PROTAC-C | PEG17-Tos derived | 280 | 60 | 4.1 |

| PROTAC-D | Alkyl C12 | 850 | 45 | 1.5 |

Interpretation:

-

Optimal Linker Length: PROTAC-B, derived from the PEG13 linker, shows the lowest DC50 and highest Dmax, indicating it has the optimal length for forming a productive ternary complex for Kinase X degradation. The shorter (PEG9) and longer (PEG17) linkers are less effective, highlighting the precise spatial requirements for efficient ubiquitination.[1][12]

-

Impact of PEG vs. Alkyl: PROTAC-D, with a hydrophobic alkyl linker of similar length, shows significantly worse degradation and poor cell permeability. This demonstrates the advantage of the PEG linker in improving the compound's overall properties, likely by enhancing solubility and reducing non-specific binding.[5][10]

Chapter 7: Conclusion and Future Perspectives

The rational design of PROTACs is a complex endeavor where the linker plays a central and strategic role. Bifunctional linkers like PEG13-Tos are invaluable tools in this process, offering a blend of desirable physicochemical properties and versatile chemical reactivity. The hydrophilic PEG backbone enhances solubility and drug-like properties, while the tosyl group provides a reliable and efficient handle for the modular assembly of PROTAC libraries.[13][14] By enabling the systematic variation of linker length and composition, these building blocks empower researchers to navigate the intricate structure-activity relationships that govern protein degradation. As the field of targeted protein degradation continues to expand towards new E3 ligases and previously "undruggable" targets, the continued innovation and application of well-designed, functionalized linkers will remain a cornerstone of success.[2][7]

References

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]

-

Gao, H., et al. (2024). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Signal Transduction and Targeted Therapy. [Link]

-

Biopharma PEG. (2025). Targeted Protein Degradation with PROTACs and Molecular Glues. Blog. [Link]

-

AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

-

Cecchini, C., Tardy, S., & Scapozza, L. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry. [Link]

-

Popowicz, G. M., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Angewandte Chemie. [Link]

-

Dong, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]

-

Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Proteolysis targeting chimera. Wikipedia. [Link]

-

Li, K., et al. (2024). From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation. Molecules. [Link]

-

Zhao, L., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. RSC Medicinal Chemistry. [Link]

-

ResearchGate. (2024). Click chemistry in the development of PROTACs. ResearchGate. [Link]

-

Taylor & Francis Online. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]

-

The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. [Link]

-

Wikipedia. (n.d.). Tosyl group. Wikipedia. [Link]

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 5. precisepeg.com [precisepeg.com]

- 7. blog.crownbio.com [blog.crownbio.com]

- 8. portlandpress.com [portlandpress.com]

- 9. The Essential Role of Linkers in PROTACs [axispharm.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 12. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. medkoo.com [medkoo.com]

- 15. Tosyl group - Wikipedia [en.wikipedia.org]

- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

Overview of PEG13-Tos: A Versatile Heterobifunctional Linker

An In-depth Technical Guide to PEG13-Tos: Properties, Synthesis, and Applications in Bioconjugation

In the field of drug development and bioconjugation, Polyethylene Glycol (PEG) linkers are indispensable tools for modifying therapeutic molecules to improve their pharmacological properties. PEGylation, the process of covalently attaching PEG chains, is a widely adopted strategy to enhance the solubility, extend the circulatory half-life, and reduce the immunogenicity of proteins, peptides, and small molecule drugs[1][2][3][4]. Among the vast array of PEG derivatives, PEG13-Tos stands out as a versatile heterobifunctional linker, valued for its defined length and specific reactivity.

PEG13-Tos is a polyethylene glycol derivative composed of 13 ethylene glycol units. It is "heterobifunctional" because it possesses two distinct reactive ends: a terminal hydroxyl (-OH) group and a tosyl (p-toluenesulfonyl, -OTs) group[5][6]. The PEG chain itself is a hydrophilic spacer that imparts favorable aqueous solubility to the molecule and its conjugates[5][6]. The terminal hydroxyl group offers a site for further chemical modification, while the tosyl group serves as a highly efficient reactive moiety for conjugation[5][6].

Core Physicochemical Properties

The precise chemical and physical characteristics of PEG13-Tos are critical for its application in reproducible and well-defined bioconjugation strategies. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1050500-41-8 | [5][6] |

| Molecular Weight | 700.83 g/mol | [5][7] |

| Alternate MW Values | 700.8 g/mol ; 700.84 g/mol | [6] |

| Chemical Formula | C31H56O15S | [5][6] |

| IUPAC Name | 35-hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl 4-methylbenzenesulfonate | [5] |

| Appearance | To be determined (often a viscous oil or waxy solid) | [5] |

| Purity | Typically >95% | [5][6] |

| Storage Condition | -20°C | [6] |

The Chemistry of Tosylate-Mediated Conjugation

The utility of PEG13-Tos hinges on the chemical behavior of the tosyl group. The tosyl group is an excellent leaving group because the resulting tosylate anion is highly stabilized by resonance. This inherent stability makes the carbon atom to which it is attached highly susceptible to attack by nucleophiles.

Mechanism of Action: Nucleophilic Substitution

The primary reaction mechanism for PEG13-Tos in bioconjugation is a nucleophilic substitution (S N 2) reaction. A nucleophilic group present on a biomolecule (such as a protein, peptide, or small molecule) attacks the terminal carbon of the PEG chain, displacing the tosylate leaving group. This process results in the formation of a stable, covalent bond between the PEG linker and the target molecule[1][8].

The general workflow for this reaction is illustrated below.

Caption: Nucleophilic substitution reaction pathway for PEG13-Tos.

Reactivity with Biological Nucleophiles

The tosyl group is highly reactive towards a variety of common nucleophiles found in biomolecules, making PEG13-Tos a versatile tool[8][9]. Key targets include:

-

Amines (-NH₂): The primary amine groups on the side chain of lysine residues and the N-terminus of proteins readily react with tosylates to form stable secondary amine linkages. This reaction is typically performed at a pH of 8.0 to 9.5 to ensure the amine is deprotonated and thus nucleophilic[9].

-

Thiols (-SH): The sulfhydryl group on cysteine residues is a potent nucleophile and reacts efficiently with tosylates to form a stable thioether bond[1][9].

-

Hydroxyls (-OH): While less nucleophilic than amines or thiols, the hydroxyl groups on serine, threonine, or tyrosine residues can also react, particularly at higher pH values, to form ether linkages[1][8].

Synthesis and Purification of PEG13-Tos

PEG13-Tos is typically synthesized from its corresponding diol precursor, PEG13-diol (HO-PEG13-OH), through a tosylation reaction. The goal is to selectively activate one of the terminal hydroxyl groups. A common strategy involves using a sub-stoichiometric amount of the tosylating agent to favor mono-substitution.

Experimental Protocol: Synthesis of PEG13-Tos

This protocol describes a general method for the mono-tosylation of PEG13-diol. Precise molar ratios and reaction times may require empirical optimization.

Materials:

-

PEG13-diol

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous Dichloromethane (DCM) or Toluene[1]

-

Argon or Nitrogen gas for inert atmosphere

-

Magnetic stirrer, round-bottom flask, ice bath

-

Silica gel for column chromatography[11]

Methodology:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve PEG13-diol (1.0 equivalent) in anhydrous DCM[10].

-

Cooling: Cool the solution to 0°C using an ice bath to control the reaction rate and minimize side reactions[1][10].

-

Base Addition: Slowly add anhydrous pyridine or TEA (e.g., 1.1 equivalents) to the stirred solution. The base acts as a scavenger for the HCl generated during the reaction[1][10].

-

Tosylation: Slowly add p-toluenesulfonyl chloride (TsCl) (e.g., 0.9 equivalents to favor mono-tosylation) to the reaction mixture[1].

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours[1].

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to distinguish between the starting diol, the desired mono-tosylate product, and the bis-tosylate byproduct[1][11].

-

Work-up: Once complete, filter the mixture to remove the hydrochloride salt. Wash the organic phase with dilute acid to remove excess base, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate[11].

-

Purification: Concentrate the crude product under reduced pressure. Purify the residue using silica gel column chromatography to separate the desired PEG13-Tos from unreacted diol and the bis-tosylated side product[11].

-

Characterization: Confirm the identity and purity of the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry[12].

Synthesis and Purification Workflow

The following diagram outlines the key stages in the synthesis and purification of PEG13-Tos.

Caption: Workflow for the synthesis and purification of PEG13-Tos.

Applications in Bioconjugation

PEG13-Tos is a valuable reagent for the PEGylation of therapeutic proteins and peptides. The process, while straightforward in principle, requires careful optimization of reaction conditions to achieve the desired degree of modification while preserving the biomolecule's activity.

Experimental Protocol: Protein Conjugation with PEG13-Tos

This protocol provides a general method for conjugating PEG13-Tos to primary amine groups on a model protein.

Materials:

-

Target protein with accessible amine groups (e.g., Lysozyme, BSA)

-

PEG13-Tos

-

Reaction Buffer: Sodium phosphate buffer (100 mM, pH 8.0-9.0)

-

Quenching Buffer: Tris buffer (1M, pH 8.0)

-

Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)

-

SDS-PAGE analysis system

Methodology:

-

Protein Preparation: Dissolve the target protein in the reaction buffer to a specific concentration (e.g., 2-10 mg/mL)[1].

-

Linker Preparation: Dissolve PEG13-Tos in a small volume of the same reaction buffer immediately before use.

-

Conjugation Reaction: Add the PEG13-Tos solution to the protein solution. The molar ratio of linker to protein is a critical parameter and should be optimized; a 5- to 50-fold molar excess of the PEG linker is a common starting point[1].

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle agitation for a set duration (e.g., 4-24 hours)[1].

-

Monitoring: At various time points, take small aliquots of the reaction mixture and analyze them by SDS-PAGE. Successful PEGylation will result in a visible increase in the molecular weight of the protein band(s)[1].

-

Quenching: Once the desired level of conjugation is achieved, quench the reaction by adding an excess of an amine-containing buffer, such as Tris, to consume any remaining reactive PEG13-Tos[1].

-

Purification: Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method.

-

Characterization: Characterize the final conjugate to determine the average number of PEGs per protein and identify the specific sites of modification, typically using mass spectrometry-based peptide mapping techniques[13].

Conclusion

PEG13-Tos is a powerful and well-defined heterobifunctional linker essential for modern drug development and bioconjugation. Its hydrophilic PEG spacer and highly reactive tosyl group provide researchers with a robust tool for modifying biomolecules. By transforming a relatively inert hydroxyl group into a reactive tosylate ester, PEG13-Tos enables facile and efficient covalent attachment to proteins and peptides[1]. Understanding its core properties, reaction mechanisms, and the practical considerations for its synthesis and use allows scientists to leverage PEGylation to create next-generation therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

References

-

AxisPharm. Tosylate PEG, Tos PEG, Ts PEG. [Link]

-

Shad, G. et al. Questioning the Use of PEGylation for Drug Delivery. PMC, NIH. [Link]

-

ResearchGate. Questioning the Use of PEGylation for Drug Delivery. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

Interchim. PEGylation reagents (linkers, crosslinkers and labels). [Link]

-

Joshi, S. et al. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. PMC, NIH. [Link]

-

PubMed. Questioning the Use of PEGylation for Drug Delivery. [Link]

-

New Journal of Chemistry. Synthesis of tosyl starch in eco-friendly media. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Questioning the Use of PEGylation for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. PEG13-Tos, 1050500-41-8 | BroadPharm [broadpharm.com]

- 7. Tosylate PEG, Tos PEG, Ts PEG | AxisPharm [axispharm.com]

- 8. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]

- 9. precisepeg.com [precisepeg.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Synthesis of tosyl starch in eco-friendly media - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]